molecular formula C10H10O3S B12596183 4-[(2-Oxopropyl)sulfanyl]benzoic acid CAS No. 643021-01-6

4-[(2-Oxopropyl)sulfanyl]benzoic acid

Cat. No.: B12596183
CAS No.: 643021-01-6
M. Wt: 210.25 g/mol
InChI Key: OHHCAVLKNMOJIX-UHFFFAOYSA-N
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Description

4-[(2-Oxopropyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O3S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-oxopropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxopropyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 2-bromoacetone. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptobenzoic acid attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group and facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxopropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

4-[(2-Oxopropyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Oxopropyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Oxopropyl)benzoic acid: Similar structure but lacks the sulfanyl group.

    2-[(2-Oxopropyl)sulfanyl]benzoic acid: Positional isomer with the sulfanyl group attached to a different position on the benzoic acid ring.

Uniqueness

4-[(2-Oxopropyl)sulfanyl]benzoic acid is unique due to the presence of both the 2-oxopropyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

643021-01-6

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

4-(2-oxopropylsulfanyl)benzoic acid

InChI

InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

OHHCAVLKNMOJIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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